

cmpd101 CAS number 865608-11-3

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Compound of Interest		
Compound Name:	cmpd101	
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An In-Depth Technical Guide to CMPD101 (CAS 865608-11-3)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CMPD101 (CAS: 865608-11-3) is a potent, selective, and membrane-permeable small molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2) and GRK3.[1][2][3][4] It has emerged as a critical tool for investigating the roles of these kinases in G protein-coupled receptor (GPCR) signaling, particularly in the processes of receptor desensitization and internalization.[3][5] Due to its high selectivity for GRK2/3 over other kinases, **CMPD101** allows for the specific interrogation of these pathways, making it a valuable compound in fields such as pharmacology, cell biology, and drug discovery, with potential therapeutic applications in conditions like heart failure.[2][4][6]

Chemical and Physical Properties

CMPD101, chemically known as 3-[[[4-Methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]methyl]amino]-N-[[2-(trifluoromethyl)phenyl]methyl]benzamide, is a synthetic compound with the following properties.[1][7]



Property	Value	Reference(s)
CAS Number	865608-11-3	[1]
Molecular Formula	C24H21F3N6O	[1]
Molecular Weight	466.46 g/mol	[1]
Appearance	White to off-white or yellow solid	[4][7]
Purity	≥98% (HPLC)	[1]
Storage	Store at -20°C	[1]
Solubility (DMSO)	Soluble to 100 mM	[1]
Solubility (Ethanol)	Soluble to 100 mM	[1]

Biological Activity and Selectivity

CMPD101 is a highly potent inhibitor of GRK2 and GRK3. Its selectivity has been characterized against a panel of other kinases, demonstrating a clear preference for the GRK2/3 subfamily.

Inhibitory Activity (IC50)

Target	IC ₅₀ Value	Reference(s)
GRK2	18 nM - 54 nM	[3][4]
GRK3	5.4 nM - 32 nM	[3][4]
GRK1	3.1 μΜ	[3][4]
GRK5	2.3 μΜ	[3][4]
ROCK2	1.4 μΜ	[3][4]
ΡΚCα	8.1 μΜ	[3][4]

Note: IC50 values can vary depending on the specific assay conditions.[3][7]

Mechanism of Action







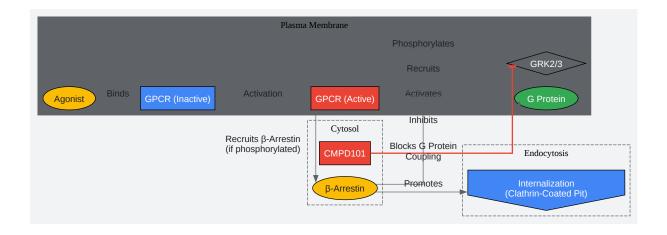
The primary mechanism of action of **CMPD101** is the inhibition of GRK2 and GRK3. In the canonical pathway of GPCR desensitization, agonist binding to a GPCR promotes a conformational change, leading to G protein activation.[3] This is followed by the recruitment of GRKs to the activated receptor at the plasma membrane. GRKs then phosphorylate serine and threonine residues on the intracellular domains of the receptor.[3] This phosphorylation event increases the receptor's affinity for β -arrestin proteins. The binding of β -arrestin sterically hinders further G protein coupling, effectively "desensitizing" the receptor, and targets it for internalization via clathrin-coated pits.[3][8]

By inhibiting GRK2 and GRK3, **CMPD101** prevents the initial phosphorylation step required for β -arrestin recruitment. This action blocks receptor desensitization and subsequent internalization, thereby prolonging G protein-mediated signaling. This has been demonstrated for several GPCRs, most notably the μ -opioid receptor (MOPr).[3][5]

Signaling Pathways and Workflows GPCR Desensitization Pathway Inhibition by CMPD101

The following diagram illustrates the canonical GPCR desensitization pathway and the point of intervention for **CMPD101**.





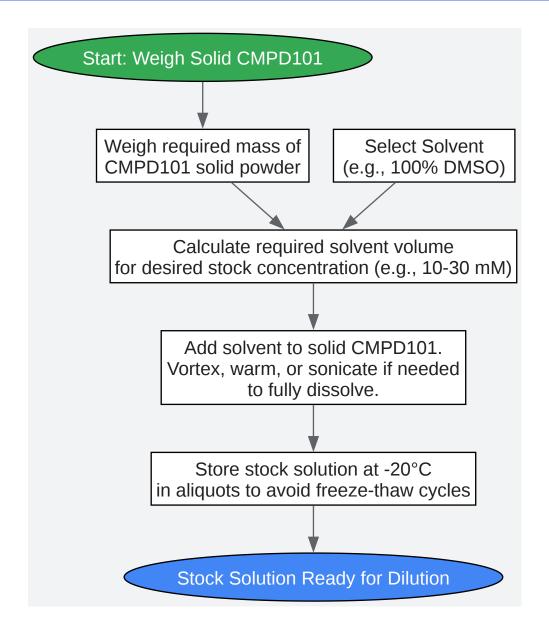
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Caption: **CMPD101** inhibits GRK2/3, preventing GPCR phosphorylation and subsequent desensitization.

Experimental Workflow: Preparation of CMPD101 Stock Solutions

Accurate preparation of stock solutions is critical for reproducible experimental results.





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Caption: Workflow for preparing **CMPD101** stock solutions for in vitro and in vivo experiments.

Experimental Protocols

The following are detailed methodologies for key experiments frequently performed using **CMPD101**, synthesized from published literature.

Protocol: μ-Opioid Receptor (MOPr) Internalization Assay (ELISA-based)

Foundational & Exploratory





This protocol is adapted from studies investigating the role of GRK2/3 in opioid receptor trafficking.[3]

- Cell Culture: Culture HEK 293 cells stably expressing N-terminally HA-tagged μ-opioid receptors (HA-MOPr) in appropriate media. Plate cells in 24-well plates and grow to ~90% confluency.
- Antibody Labeling: Place the cells on ice. Wash cells twice with ice-cold PBS. Incubate the
 cells with a primary antibody against the HA tag (e.g., mouse anti-HA) diluted in blocking
 buffer for 1 hour at 4°C to label surface receptors.
- Inhibitor Pre-treatment: Wash cells three times with ice-cold PBS to remove unbound primary antibody. Add pre-warmed culture medium containing the desired concentration of **CMPD101** (e.g., 3 μM or 30 μM) or vehicle (e.g., 0.1% DMSO). Incubate for 30 minutes at 37°C.
- Agonist Stimulation: To induce internalization, add a receptor agonist such as DAMGO (10 μM final concentration) to the wells. Incubate for a defined period (e.g., 30 minutes) at 37°C. Control wells should not receive the agonist.
- Fixation and Detection:
 - Place plates on ice to stop the reaction. Wash cells three times with ice-cold PBS.
 - Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
 - Wash three times with PBS.
 - Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., antimouse HRP) for 1 hour at room temperature.
 - Wash five times with PBS.
 - Add HRP substrate (e.g., TMB) and incubate until color develops. Stop the reaction with an appropriate stop solution (e.g., 1 M H₂SO₄).
- Data Analysis: Read the absorbance at the appropriate wavelength (e.g., 450 nm). The amount of surface receptor is proportional to the absorbance. Normalize the data from



agonist-treated wells to the vehicle-treated (no agonist) control wells to determine the percentage of internalization.

Protocol: Kinase Inhibition Assay (Radiometric Filter Binding)

This protocol provides a general framework for assessing the inhibitory activity of **CMPD101** against purified kinases.[3]

- Reaction Mixture Preparation: Prepare a reaction buffer appropriate for the kinase of interest. The mixture should contain the purified kinase, a suitable substrate (e.g., tubulin for GRKs), and cofactors (e.g., MgCl₂, ATP).
- Inhibitor Addition: Add varying concentrations of **CMPD101** (typically in DMSO) to the reaction mixture. Include a vehicle-only control (0% inhibition) and a positive control inhibitor or no-enzyme control (100% inhibition).
- Initiation of Reaction: Start the kinase reaction by adding radiolabeled ATP (e.g., [γ-³²P]ATP). The final ATP concentration should be near the K_m for the specific kinase. Incubate the reaction at 30°C for a specified time, ensuring the reaction remains in the linear range.
- Reaction Termination and Substrate Capture: Stop the reaction by spotting the reaction mixture onto phosphocellulose filter paper. The phosphorylated substrate will bind to the paper, while the unincorporated [y-32P]ATP will not.
- Washing: Wash the filter papers extensively with an appropriate buffer (e.g., phosphoric acid) to remove all unincorporated radiolabel.
- Quantification: Measure the radioactivity remaining on the filter papers using a scintillation counter.
- Data Analysis: Calculate the percentage of kinase activity for each CMPD101 concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅o value.



Protocol: cAMP Accumulation Assay

This assay is used to assess the functional consequence of inhibiting GRK-mediated desensitization of Gs-coupled receptors like the β_2 -adrenergic receptor.[9][10]

- Cell Culture: Plate HEK293 cells expressing the target Gs-coupled receptor in 96-well plates and grow to near confluency.
- Pre-treatment: Aspirate the culture medium and replace it with serum-free medium containing a phosphodiesterase (PDE) inhibitor such as IBMX (100 μM) to prevent cAMP degradation. Incubate for 30 minutes at 37°C.
- Inhibitor and Agonist Addition: Add **CMPD101** at various concentrations to the wells and incubate for an additional 20-30 minutes. Following the inhibitor incubation, add a Gscoupled receptor agonist (e.g., isoproterenol for the β₂AR).
- Cell Lysis and Detection: After the agonist stimulation period (e.g., 15-30 minutes), terminate
 the reaction and lyse the cells according to the manufacturer's protocol for the chosen cAMP
 detection kit (e.g., HTRF, ELISA, or LANCE-based kits).
- Data Analysis: Measure the signal corresponding to cAMP levels. The potentiation of agonist-induced cAMP accumulation in the presence of CMPD101 indicates successful inhibition of receptor desensitization.

Conclusion

CMPD101 is an indispensable research tool for the specific inhibition of GRK2 and GRK3. Its well-characterized selectivity and potency enable detailed investigation of GPCR regulation. The data and protocols provided in this guide offer a comprehensive resource for scientists and researchers aiming to utilize **CMPD101** in their studies of cellular signaling and drug development.

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